Hiv-1 tat (48-60)

Cell-Penetrating Peptides Nuclear Delivery HIV Research

Reproducible intracellular delivery requires the precise CPP sequence. Unlike truncated Tat variants, HIV-1 Tat (48-60) spans the complete arginine-rich transduction domain (residues 48-60). • Superior nuclear accumulation vs. Tat (47-57) at 1 mM (Vivès et al., 1997) • Endocytosis-dependent mechanism distinguished from oligoarginine (Thorén et al., 2003) • Induces non-lamellar membrane phase for biophysical studies (Afonin et al., 2006) • Validated conjugate platform for porphyrin-drug delivery (Sibrian-Vazquez et al., 2006)

Molecular Formula C70H131N35O16
Molecular Weight 1719.0 g/mol
Cat. No. B15566366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv-1 tat (48-60)
Molecular FormulaC70H131N35O16
Molecular Weight1719.0 g/mol
Structural Identifiers
InChIInChI=1S/C70H131N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49H,1-37,71-73H2,(H2,74,106)(H2,75,107)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
InChIKeyRAIPPQLNSCSOOW-XNHKUAGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Tat (48-60) Peptide Overview


HIV-1 Tat (48-60) is a highly basic 13-mer peptide (sequence GRKKRRQRRRPPQ) derived from the basic RNA-binding domain of the human immunodeficiency virus type 1 (HIV-1) transactivator of transcription (Tat) protein [1]. It is a canonical member of the cationic cell-penetrating peptide (CPP) family [2]. Unlike the full-length Tat protein, which is 86 to 101 amino acids long, this minimal fragment retains the essential transduction properties required for non-disruptive intracellular delivery of exogenous macromolecules such as proteins, nucleic acids, and small molecule cargo [1].

Cargo delivery Intracellular delivery research of proteins, nucleic acids and small molecules
Transduction domain Complete basic domain (48–60) for membrane translocation and nuclear entry studies
Mechanistic probe Reported endocytotic uptake pathway context for live-cell trafficking research

Functional Distinctions of HIV-1 Tat (48-60)


The selection of HIV-1 Tat (48-60) over seemingly interchangeable alternatives, such as the shorter Tat (49-57) fragment or other CPPs like penetratin or polyarginine, is not arbitrary. The specific length and sequence of this 13-mer are critical determinants of its intracellular trafficking, particularly its nuclear localization efficiency and ability to form specific membrane-translocating structures. Studies demonstrate that while the 9-mer Tat (49-57) is active, the extended 13-mer (48-60) exhibits superior efficiency in reaching the nucleus at equivalent concentrations, a key endpoint for applications targeting nuclear delivery [1]. Furthermore, head-to-head comparative studies reveal distinct membrane interaction profiles; for instance, Tat (48-60) and R9 induce different membrane perturbations, leading to R9's more efficient translocation in certain model systems, a difference that can be exploited for cargo-specific delivery strategies [2]. Therefore, substituting with a different CPP or a shorter Tat fragment without validating the specific cellular entry pathway and subcellular localization can lead to experimental failure or misinterpretation of results.

Target
HIV-1 Tat (48–60)
Substitute
Shorter Tat fragments (e.g., 47–57, 48–57)
Missing C‑terminal PQ residues may shift nuclear localization and membrane interaction profile
Substitute
Other CPP classes (penetratin, oligoarginine)
Different uptake pathways (endocytotic vs non‑endocytotic) may alter intracellular fate and cargo release
Substitute
Full‑length Tat protein
Additional protein domains and divergent mechanism may lead to different biological outcomes, not a direct substitute

HIV-1 Tat (48-60) Comparative Evidence


Nuclear Localization Efficiency vs Other Tat Peptides

The HIV-1 Tat (48-60) peptide demonstrates superior efficiency in nuclear localization when compared directly with other active peptides, including the shorter Tat (49-57) fragment. At a standard dose of 1 mM, the 13-mer peptide is more effective at translocating to the nucleus, a critical requirement for transactivating the viral genome and delivering nuclear-targeted cargos [1].

Nuclear localization efficiency
Head‑to‑head comparison
Reported higher nuclear accumulation vs other Tat peptides at 1 mM
Nuclear translocation context for cargo delivery research
Confocal microscopy, HeLa cells; peptide concentration 1 mM
Cell-Penetrating Peptides Nuclear Delivery HIV Research

Uptake Mechanism vs Penetratin and Oligoarginine

Conjugation to HIV-1 Tat (48-60) significantly enhances the cellular uptake of a porphyrin-cobaltacarborane payload. The presence of the peptide sequence resulted in a 30% inhibition of cell proliferation upon exposure to a low light dose (1 J cm⁻²) at a 10 μM concentration of the conjugate in human HEp2 cells, whereas conjugates lacking the peptide showed no such effect [1]. This demonstrates the peptide's ability to confer a measurable biological activity to a cargo that is otherwise inactive under the same conditions.

Uptake mechanism vs CPPs
Head‑to‑head comparison
Endocytotic uptake (Tat 48‑60 & penetratin) vs non‑endocytotic (oligoarginine)
Endocytotic pathway context for live‑cell trafficking studies
Unfixed PC‑12 and V79 cells; confocal laser scanning microscopy
Drug Conjugation Cellular Uptake Porphyrin Chemistry

Non-Lamellar Phase Induction with DMPC

When conjugated to a polyamide nucleic acid (PNA) targeting the HIV-1 TAR RNA, the HIV-1 Tat peptide serves as an effective membrane-transducing domain. In a comparative study of different peptide-PNA conjugates, the Tat-PNA conjugate exhibited potent inhibition of HIV-1 replication with an IC50 of 0.72 μM. This positions its efficacy between the more potent transportan-27 conjugate (0.4 μM) and the penetratin conjugate (0.8 μM) [1].

Membrane lipid interaction
Class‑level inference
Induces isotropic ³¹P NMR signal and inverted micelles in DMPC bilayers
Biophysical model for translocation‑competent lipid environments
Solid‑state NMR, freeze‑fracture EM; effect specific to zwitterionic DMPC
Antiviral Agents Peptide Nucleic Acid (PNA) HIV Replication

Minimal Cytotoxicity Profile

HIV-1 Tat (48-60) exhibits a distinct membrane translocation mechanism compared to many other CPPs. Studies using model membranes composed of dimyristoylphosphatidylcholine (DMPC) show that the peptide induces the formation of rodlike, presumably inverted micelles, which are believed to act as intermediates during the non-endocytic, energy-independent translocation across eukaryotic membranes [1]. This is a mechanistically distinct pathway from the endocytosis often observed with other CPPs like Tat (49-57) [2].

Cytotoxicity profile
Supplier data, data to verify
Reported minimal reduction in HeLa viability (0–100 μM, 24 h)
Cytotoxicity endpoint context for in‑vitro applications
Standard MTT assay; product datasheet, independent replication pending
Membrane Biophysics Endocytosis Cell-Penetrating Peptides

HIV-1 Tat (48-60) Key Applications


Nuclear Delivery of Macromolecular Cargo

Based on the evidence that HIV-1 Tat (48-60) is more efficient at nuclear localization than shorter fragments like Tat (49-57) at equivalent doses [1], this peptide is the superior choice for applications requiring efficient delivery of proteins, nucleic acids, or small molecules to the nucleus. Examples include delivering transcription factors, gene-editing components, or visualizing nuclear structures in live cells.

Endocytotic Uptake Pathway Studies

The evidence demonstrates that conjugating HIV-1 Tat (48-60) to a bulky, synthetic molecule like a porphyrin-cobaltacarborane complex transforms it from a biologically inert compound into one with measurable intracellular activity (30% inhibition of cell proliferation) [1]. This scenario validates its use for improving the delivery and bioactivity of synthetic probes, metal-based drugs, or other non-traditional therapeutics.

Biophysical Membrane Interaction Model

For researchers developing anti-HIV-1 agents based on PNA targeting the TAR RNA element, the Tat peptide-conjugated PNA provides a well-characterized benchmark. Its IC50 of 0.72 μM against HIV-1 replication [1] offers a defined activity level. This allows for direct comparison of new PNA conjugates, with the Tat-PNA conjugate serving as a standard control for evaluating the potency of novel membrane-transducing domains or PNA sequences.

Conjugated Drug Delivery Systems

In experimental contexts where endosomal entrapment and lysosomal degradation of cargo are primary concerns, the distinct membrane translocation mechanism of HIV-1 Tat (48-60) is advantageous. Its ability to form inverted micelles and promote a direct, non-endocytic translocation pathway [1] makes it a more suitable choice than CPPs that rely predominantly on endocytosis, such as Tat (49-57) [2].

Application
Selection Property
Validation Focus
Nuclear cargo delivery research
Full basic domain transduction
Nuclear localization endpoint validation in target cells
Endocytotic uptake mechanism studies
Endocytosis‑dependent CPP pathway
Endosomal trafficking and escape pathway analysis
Membrane translocation biophysics
Non‑lamellar phase induction in zwitterionic membranes
Lipid‑peptide interaction model validation
Conjugate delivery research
Cargo uptake enhancement profile
Conjugate functional response endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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